

3-Amino-1,2,4-triazine CAS number and safety data

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Amino-1,2,4-triazine

Cat. No.: B072006 Get Quote

In-Depth Technical Guide: 3-Amino-1,2,4-triazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **3-Amino-1,2,4-triazine**, a versatile heterocyclic compound recognized as a crucial building block in synthetic and pharmaceutical chemistry. Its derivatives have shown significant potential, particularly in oncology, by targeting key metabolic pathways in cancer cells.

Chemical Identity and Properties

Identifier	- Value
Chemical Name	3-Amino-1,2,4-triazine
Synonyms	3-Amino-as-triazine, 1,2,4-Triazin-3-amine
CAS Number	1120-99-6[1][2][3][4]
Molecular Formula	C ₃ H ₄ N ₄ [2][4][5]
Molecular Weight	96.09 g/mol [2][4][5]
Appearance	Brown to brown-violet crystalline powder[1][4]
Melting Point	175°C to 177°C



Safety and Hazard Information

3-Amino-1,2,4-triazine is considered hazardous and requires careful handling in a laboratory setting. The following tables summarize its classification and safety precautions according to the Globally Harmonized System (GHS).

GHS Classification

Hazard Class	Category
Skin Corrosion/Irritation	2[3][6][7]
Serious Eye Damage/Eye Irritation	2 / 2A[3][6][7]
Specific Target Organ Toxicity (Single Exposure)	3 (Respiratory system)[3][6]

GHS Label Elements

Element	Description
Pictogram	
Signal Word	Warning[3][6][8]
Hazard Statements	H315: Causes skin irritation.[3][8][9] H319: Causes serious eye irritation.[3][8][9] H335: May cause respiratory irritation.[3][8][9]

Precautionary Statements



Туре	Code	Statement
Prevention	P261	Avoid breathing dust/fume/gas/mist/vapors/spr ay.[3][7][9]
P264	Wash hands and any exposed skin thoroughly after handling. [3][7]	
P271	Use only outdoors or in a well-ventilated area.[3][7][9]	
P280	Wear protective gloves/protective clothing/eye protection/face protection.[3][7] [9]	
Response	P302 + P352	IF ON SKIN: Wash with plenty of soap and water.[3][7]
P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][8]	
P304 + P340	IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7][9]	_
P312	Call a POISON CENTER or doctor/physician if you feel unwell.[9]	_
Storage	P403 + P233	Store in a well-ventilated place. Keep container tightly closed.[9]
P405	Store locked up.[7][9]	







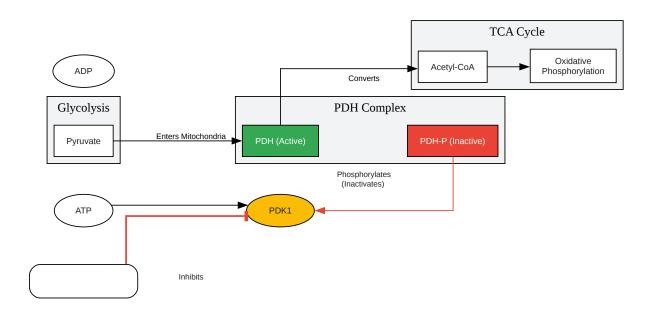
		Dispose of contents/container
Disposal	P501	in accordance with local
		regulations.[7][9]

Biological Activity and Signaling Pathway

Derivatives of **3-amino-1,2,4-triazine** have been identified as potent and selective inhibitors of Pyruvate Dehydrogenase Kinases (PDKs).[10][11] PDKs are critical enzymes in cancer cell metabolism. They phosphorylate and inactivate the Pyruvate Dehydrogenase (PDH) complex, which shifts glucose metabolism from oxidative phosphorylation towards aerobic glycolysis (the Warburg effect). This metabolic reprogramming supports cancer cell proliferation and aggressiveness.[10][11]

By inhibiting PDK1, **3-amino-1,2,4-triazine** derivatives prevent the inactivation of the PDH complex. This restores the metabolic flux towards oxidative phosphorylation, leading to a redox imbalance and ultimately triggering apoptotic cancer cell death. This mechanism of action makes these compounds promising candidates for cancer therapeutics, particularly for aggressive forms like Pancreatic Ductal Adenocarcinoma (PDAC).[10]





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Caption: Inhibition of the PDK1/PDH axis by **3-Amino-1,2,4-triazine** derivatives.

Experimental Protocols

The following section details a representative synthetic methodology for creating a library of **3-amino-1,2,4-triazine** derivatives with potential as PDK1 inhibitors, as described in the literature.[10]

General Synthesis of 5,6-di(1H-indol-3-yl)-1,2,4-triazin-3-amines

This synthesis involves a multi-step process starting from indole derivatives.

Step 1: N-Methylation of Indole



Reagents and Conditions: To a solution of the starting indole in toluene, potassium tert-butoxide (t-BuOK) and tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1) are added. The mixture is stirred at room temperature for a period of 1 to 24 hours. Subsequently, methyl iodide (CH₃I) is added, and the reaction continues for 1 to 2 hours at room temperature.[10]

Step 2: Synthesis of Indole-3-glyoxylyl chloride

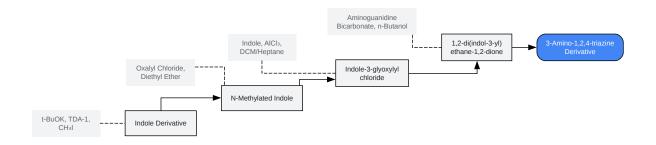
• Reagents and Conditions: The N-methylated indole is dissolved in diethyl ether and cooled to 0°C. Oxalyl chloride is added, and the reaction is stirred for 3 hours at 0°C, followed by an additional hour at room temperature.[10]

Step 3: Friedel-Crafts Acylation

 Reagents and Conditions: The resulting glyoxylyl chloride is reacted with another indole derivative in the presence of aluminum chloride (AlCl₃) in a solvent mixture of DCM/heptane (2:1). The reaction proceeds at room temperature for 2 hours.[10]

Step 4: Cyclization to form the 3-Amino-1,2,4-triazine core

• Reagents and Conditions: The product from the previous step is reacted with aminoguanidine bicarbonate in n-butanol. The mixture is heated to reflux for 3 hours to yield the final 5,6-di(1H-indol-3-yl)-1,2,4-triazin-3-amine derivatives.[10]



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Caption: General synthetic workflow for **3-Amino-1,2,4-triazine** derivatives.

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- To cite this document: BenchChem. [3-Amino-1,2,4-triazine CAS number and safety data].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b072006#3-amino-1-2-4-triazine-cas-number-and-safety-data]

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